8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-11(7-9-8-12-9)4-2-10(1)13-5-6-14-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSYTBBOCHTSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217578 | |
| Record name | 8-(2-Oxiranylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187084-49-7 | |
| Record name | 8-(2-Oxiranylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187084-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Oxiranylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives, such as amino alcohols or thioethers.
Scientific Research Applications
8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an RIPK1 inhibitor, the compound binds to the kinase domain of RIPK1, blocking its activity and preventing the activation of the necroptosis pathway . This inhibition can reduce inflammation and cell death in various disease models.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane, highlighting substituent effects on molecular properties and applications:
Substituent-Driven Property Variations
- Electrophilic Reactivity : The oxiran-2-ylmethyl group in the target compound distinguishes it from analogs by enabling epoxide ring-opening reactions, which are absent in thiadiazole () or pyridinyl () derivatives.
- Polarity : Halogenated derivatives (e.g., bromobenzyl in ) exhibit increased lipophilicity compared to the hydrophilic hydrochloride salt ().
- Bioactivity : Piperidinyl () and pyrimidinyl () substituents are linked to CNS-targeting and kinase inhibition applications, respectively.
Research Findings and Mechanistic Insights
- Stability : Spirocyclic cores (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) resist ring-opening under mild conditions, as shown in synthesis studies ().
- Spectroscopic Characterization : Analogs are routinely analyzed via NMR, IR, and MS (), with halogenated variants requiring specialized techniques for detection.
- Pharmacological Potential: Fluorinated () and chlorinated () derivatives are prioritized in drug discovery due to enhanced metabolic stability.
Biological Activity
8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a unique spiro compound characterized by its bicyclic structure, which includes an oxirane (epoxide) ring and a spiro linkage. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.
The compound's molecular formula is with a molecular weight of approximately 199.25 g/mol. Its structure contributes to its biological activity, particularly its interactions with biological macromolecules.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 187084-49-7 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1) . This kinase is crucial in the regulation of necroptosis, a form of programmed cell death that can be implicated in various diseases, including neurodegenerative disorders and cancer.
Interaction with Biological Targets
The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the activation of the necroptosis pathway. This mechanism suggests potential applications in treating conditions where necroptosis contributes to pathology.
Biological Activity Studies
Recent studies have investigated the compound's affinity for various receptors and its potential as a therapeutic agent:
- σ1 Receptor Binding : A derivative of this compound was evaluated for its affinity towards σ1 receptors, showing a high affinity (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors (30-fold) and vesicular acetylcholine transporter (1404-fold) .
- Tumor Imaging : In vivo studies using small animal positron emission tomography (PET) demonstrated significant accumulation in human carcinoma and melanoma models when treated with radiolabeled derivatives of the compound .
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on Necroptosis : Research indicated that inhibiting RIPK1 could potentially reduce cell death in neurodegenerative diseases, suggesting that compounds like this compound may have neuroprotective effects.
- Antitumor Activity : The ability to selectively target tumor cells via σ1 receptor binding presents a novel approach for cancer imaging and therapy.
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from other spiro compounds:
| Compound | Affinity for RIPK1 | Unique Features |
|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | Potent | Similar spiro structure but different substituents |
| 1,6,9-Tri-oxaspiro[4.5]decane | Moderate | Lacks oxirane functionality |
Q & A
Basic: What are the established synthetic routes for preparing 1,4-dioxa-8-azaspiro[4.5]decane?
Answer:
The synthesis typically involves spirocyclization of piperidone derivatives with ethylene glycol under acidic conditions. For example, indicates that 4-piperidone ethylene ketal (CAS 177-11-7) is a direct precursor, with a boiling point of 108–110°C at 26 mmHg. Advanced methods include microwave-assisted Buchwald-Hartwig couplings (e.g., Pd₂(dba)₃/CyJohnPhos catalysis) for functionalizing the spirocyclic amine, as demonstrated in the synthesis of indole derivatives (81% yield) . Standard protocols also involve ketal hydrolysis using HCl/acetone to regenerate piperidone intermediates .
Basic: What spectroscopic techniques are critical for characterizing 1,4-dioxa-8-azaspiro[4.5]decane and its derivatives?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Distinct signals for the spirocyclic structure (e.g., δ 3.5–4.0 ppm for dioxane oxygens; δ 1.5–2.5 ppm for azaspiro methylene groups) .
- HRMS (ESI-TOF) : Used to confirm molecular ions (e.g., [M+H]⁺ at m/z 332.2343 for a benzylpiperazine derivative) .
- IR Spectroscopy : Absorptions at 1096 cm⁻¹ (C-O-C stretching) and 2957 cm⁻¹ (C-H sp³) .
Advanced: How is this spirocyclic compound utilized in synthesizing bioactive molecules?
Answer:
The compound serves as a versatile scaffold:
- Alkaloid Intermediates : Reacts with indole bromides to form yohimbenone precursors (74% yield via ketal hydrolysis) .
- Sigma1 Receptor Ligands : Derivatives like ¹⁸F-labeled analogs are used in tumor imaging, demonstrating low lipophilicity and high binding affinity .
- p97 ATPase Inhibitors : Functionalized with fluoroindole groups via Pd-catalyzed cross-coupling for cancer therapeutic research .
Advanced: What strategies optimize coupling reactions involving the spirocyclic amine?
Answer:
- Catalyst Systems : Pd₂(dba)₃ with CyJohnPhos enhances coupling efficiency (e.g., 81% yield for indole derivatives under microwave irradiation) .
- Solvent/Base Selection : Degassed dioxane with K₃PO₄ minimizes side reactions in arylations .
- Temperature Control : Reactions at 110–120°C for 6–12 h balance yield and decomposition risks .
Advanced: How can the spirocyclic amine be selectively functionalized?
Answer:
- Cyanamide Synthesis : Oxidative cyanation with NCS/Zn(CN)₂ in acetonitrile/water yields 1,4-dioxa-8-azaspiro[4.5]decane-8-carbonitrile (60% yield) .
- Sulfonylation/Benzoylation : React with benzenesulfonyl chlorides in CH₂Cl₂/TEA to install sulfonyl or acyl groups (43–74% yield) .
Basic: What are the key physicochemical properties of 1,4-dioxa-8-azaspiro[4.5]decane?
Answer:
- Molecular Formula : C₇H₁₃NO₂ (MW 143.18 g/mol) .
- Boiling Point : 108–110°C at 26 mmHg .
- Solubility : Miscible in polar aprotic solvents (e.g., dioxane, acetone) but insoluble in hexane .
Advanced: What role does the compound play in radiopharmaceutical development?
Answer:
Derivatization with ¹⁸F labels enables sigma1 receptor targeting for PET imaging. The spirocyclic structure reduces lipophilicity, improving tumor-to-background ratios. Radiolabeling protocols involve nucleophilic substitution on precursor bromides .
Advanced: How does the spirocyclic conformation influence molecular interactions?
Answer:
Crystallographic studies (e.g., P2₁2₁2₁ symmetry) reveal antiparallel molecular packing to mitigate dipole-dipole repulsions. This conformation enhances nonlinear optical (NLO) properties in derivatives like 8-(4'-acetylphenyl)-analogs, with theoretical hyperpolarizabilities (β) calculated via CNDO/S-CI .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
